molecular formula C22H26N4O5S2 B2928631 N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide CAS No. 851988-09-5

N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide

Cat. No.: B2928631
CAS No.: 851988-09-5
M. Wt: 490.59
InChI Key: QAIZSYBFONKVEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(4,7-Dimethoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide is a synthetic benzohydrazide derivative featuring a benzo[d]thiazole core substituted with 4,7-dimethoxy groups and a sulfonated benzohydrazide moiety linked to a 3-methylpiperidine ring. Its structure combines hydrogen-bonding capabilities (hydrazide group), lipophilic regions (methoxy and methylpiperidinyl groups), and a sulfonyl bridge, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O5S2/c1-14-5-4-12-26(13-14)33(28,29)16-8-6-15(7-9-16)21(27)24-25-22-23-19-17(30-2)10-11-18(31-3)20(19)32-22/h6-11,14H,4-5,12-13H2,1-3H3,(H,23,25)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAIZSYBFONKVEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(C=CC(=C4S3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological effects.

The compound is synthesized through multi-step organic reactions, primarily involving the formation of the benzothiazole ring and subsequent coupling with various functional groups. The general synthetic route includes:

  • Formation of the Benzothiazole Ring : This involves reacting 2-aminothiophenol with an appropriate aldehyde under acidic conditions to form the benzothiazole structure.
  • Coupling Reaction : The benzothiazole derivative is then coupled with a sulfonyl chloride in the presence of a base like triethylamine to form the desired hydrazide structure.

Chemical Structure

The molecular formula of the compound is C₁₈H₃₁N₃O₂S, with a molecular weight of approximately 345.54 g/mol. Its structure features a benzothiazole moiety linked to a piperidine group via a sulfonamide bond.

2. Biological Mechanisms

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and its effects on cellular pathways.

2.1 Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including lung adenocarcinoma (A549) and malignant melanoma (WM115). The mechanisms underlying its anticancer activity include:

  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells, which is mediated through caspase activation pathways.
  • DNA Damage : It has been shown to induce DNA damage in tumor cells, leading to cell cycle arrest and subsequent cell death.

2.2 Anti-inflammatory Effects

This compound may also modulate inflammatory responses by inhibiting pro-inflammatory cytokines through pathways such as NF-kB signaling.

3.1 Case Studies

Several studies have evaluated the biological activity of this compound:

  • Cytotoxicity Evaluation : A study conducted on A549 and WM115 cell lines using WST-1 assays demonstrated that the compound significantly reduced cell viability in a dose-dependent manner.
    Cell LineIC₅₀ (µM)Mechanism
    A54912.5Apoptosis via caspase activation
    WM11515.0DNA damage induction
  • In Vivo Studies : Animal models have shown that administration of this compound resulted in reduced tumor growth and increased survival rates compared to control groups.

4. Conclusion

This compound represents a promising candidate for further development as an anticancer agent due to its potent cytotoxic effects and ability to induce apoptosis in tumor cells. Ongoing research will be crucial to fully elucidate its mechanisms and potential therapeutic applications.

Comparison with Similar Compounds

Functional Group Variations

N-(4,7-Dimethoxybenzo[d]thiazol-2-yl)-4-(Piperidin-1-ylsulfonyl)benzamide
  • Key Difference : Benzamide (CONH2) vs. benzohydrazide (CONHNH2).
  • The molecular weight (472.6) is similar, but the absence of a 3-methyl group on the piperidine ring reduces steric hindrance .
N'-(4-Fluorobenzo[d]thiazol-2-yl)-4-((2-Methylpiperidin-1-yl)sulfonyl)benzohydrazide
  • Key Difference : 4-Fluoro substitution on benzothiazole and 2-methylpiperidinyl group.
  • Impact : The electron-withdrawing fluoro group may increase metabolic stability but reduce electron density on the benzothiazole ring. The 2-methylpiperidinyl group introduces distinct spatial constraints compared to the 3-methyl analog, altering binding pocket compatibility. Molecular weight: 448.5 .

Substituent Variations on the Benzothiazole Core

N'-(4,6-Dimethylbenzo[d]thiazol-2-yl)-4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzohydrazide
  • Key Difference : 4,6-Dimethylbenzothiazole and 3,5-dimethylpiperidinyl group.
  • The 3,5-dimethylpiperidinyl group adds symmetry and rigidity, which might improve metabolic stability. Molecular weight: 472.6 .
N'-(4-Ethoxybenzo[d]thiazol-2-yl)-4-(Piperidin-1-ylsulfonyl)benzohydrazide
  • Key Difference : 4-Ethoxy substituent and unsubstituted piperidine.
  • The absence of a methyl group on piperidine reduces steric effects, possibly favoring interactions with larger binding sites. Molecular weight: 460.6 .

Structural and Electronic Effects

Compound Name Benzothiazole Substituents Piperidine Substituents Molecular Weight Key Feature
Target Compound 4,7-Dimethoxy 3-Methyl ~460–470* Hydrazide, balanced lipophilicity
N-(4,7-Dimethoxybenzo[d]thiazol-2-yl)-4-(Piperidin-1-ylsulfonyl)benzamide 4,7-Dimethoxy None 472.6 Amide, reduced H-bonding
N'-(4-Fluorobenzo[d]thiazol-2-yl)-4-((2-Methylpiperidin-1-yl)sulfonyl)benzohydrazide 4-Fluoro 2-Methyl 448.5 Electron-withdrawing substituent
N'-(4,6-Dimethylbenzo[d]thiazol-2-yl)-4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzohydrazide 4,6-Dimethyl 3,5-Dimethyl 472.6 Increased steric bulk
N'-(4-Ethoxybenzo[d]thiazol-2-yl)-4-(Piperidin-1-ylsulfonyl)benzohydrazide 4-Ethoxy None 460.6 Enhanced lipophilicity

*Estimated based on analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.